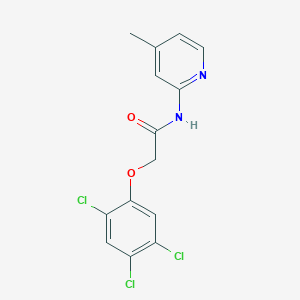
N-(4-methyl-2-pyridinyl)-2-(2,4,5-trichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-pyridinyl)-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as MCPA-M, is a herbicide widely used in agriculture to control broadleaf weeds in cereal crops, pastures, and turf. MCPA-M is a member of the phenoxy herbicide family and is classified as a synthetic auxin. It has been in use since the 1940s and is still one of the most commonly used herbicides in the world.
作用机制
MCPA-M acts by mimicking the natural plant hormone indole-3-acetic acid (IAA), which regulates plant growth and development. MCPA-M binds to the same receptors as IAA, but it is more stable and persistent than IAA. This results in an overstimulation of the receptors, leading to uncontrolled growth and eventually, death of the plant. MCPA-M is absorbed by the plant through the leaves and is transported to the growing points, where it inhibits cell division and elongation.
Biochemical and Physiological Effects:
MCPA-M has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of enzymes involved in cell wall synthesis, resulting in reduced cell wall strength and increased susceptibility to stress. MCPA-M also affects the production of reactive oxygen species (ROS), which are important signaling molecules in plant stress responses. In addition, MCPA-M has been shown to alter the expression of genes involved in plant growth and development.
实验室实验的优点和局限性
MCPA-M is a widely used herbicide, and its mechanism of action is well understood. It is relatively inexpensive and easy to obtain, making it a popular choice for lab experiments. However, MCPA-M has some limitations. It is toxic to many non-target organisms, and its persistence in the environment can lead to contamination of soil and water. In addition, MCPA-M can have variable effects depending on the plant species and growth conditions, making it difficult to compare results across experiments.
未来方向
There are several areas of future research related to MCPA-M. One area is the development of safer and more environmentally friendly alternatives to MCPA-M for weed control. Another area is the investigation of the effects of MCPA-M on non-target organisms, including insects, birds, and mammals. Finally, there is a need for more research on the long-term effects of MCPA-M on soil health and ecosystem function.
合成方法
The synthesis of MCPA-M involves the reaction of 2,4,5-trichlorophenoxyacetic acid with 4-methyl-2-pyridinylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N'-dicyclohexylcarbodiimide (DCCD). The reaction takes place in anhydrous solvents like dichloromethane or acetonitrile, and the product is purified using column chromatography. The yield of the reaction is typically around 70-80%, and the purity of the product is usually greater than 95%.
科学研究应用
MCPA-M has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been used as a tool to study plant growth and development, and its mechanism of action has been studied in detail. MCPA-M has also been used to investigate the role of synthetic auxins in plant biology. In addition to its use in agriculture, MCPA-M has been used in research on environmental contamination and remediation.
属性
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-8-2-3-18-13(4-8)19-14(20)7-21-12-6-10(16)9(15)5-11(12)17/h2-6H,7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGAOVRHLIIXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-2-(2,4,5-trichlorophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)
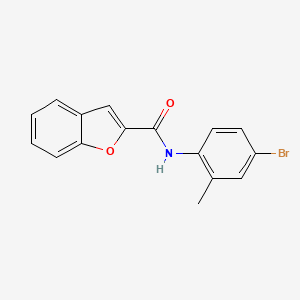
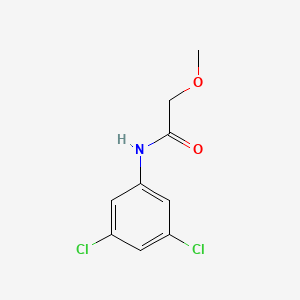
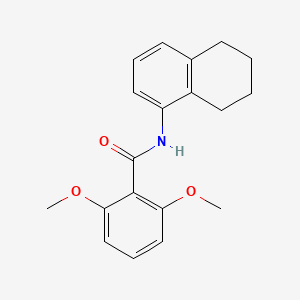
![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)


![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5797526.png)

![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5797541.png)
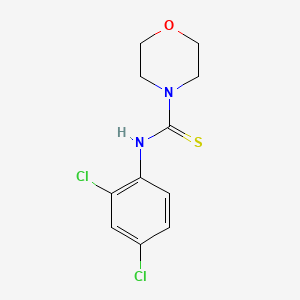
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)
